molecular formula C10H13N3S2 B1349025 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-04-7

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1349025
CAS RN: 438230-04-7
M. Wt: 239.4 g/mol
InChI Key: YLHMOSKWKWAIMY-UHFFFAOYSA-N
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Description

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol, or ETT, is a synthetic molecule that has recently been studied for its potential applications in scientific research. ETT is a thiol-containing compound, which is a type of organic compound that contains sulfur-hydrogen bonds and can be used in a variety of biochemical reactions. ETT has the potential to be used as a tool for studying the effects of thiol-containing compounds on biological systems.

Scientific Research Applications

Reactivity and Applications of Triazole Derivatives

Compounds containing the 1,2,4-triazole moiety, such as 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol, have been widely studied due to their significant biological and chemical properties. These compounds are known for their antioxidant and antiradical activities, which have positive impacts on biochemical processes in patients exposed to high doses of radiation. The structural similarity of these compounds to biogenic amino acids like cysteine, which also contains a free SH-group, underscores their potential in pharmacological research. Recent literature reviews emphasize the diverse chemical transformations and pharmacological applications of 1,2,4-triazole derivatives, highlighting their promising prospects in drug development and other scientific applications (Kaplaushenko, 2019).

Novel Triazole Derivatives in Drug Development

The versatility of 1,2,4-triazole derivatives in synthesizing new drugs is notable for their structural variations and biological activities. These compounds have been the focus of both pharmaceutical companies and research groups aiming to develop novel therapeutic agents. A patent review covering the period between 2008 and 2011 highlighted the increasing interest in 1,2,4-triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review underscores the importance of discovering efficient synthesis methods that consider green chemistry principles and addresses the need for drugs against emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The exploration of new synthetic methods for these compounds has opened up opportunities for the development of biologically active derivatives. The synthesis and pharmacological evaluation of 1,2,4-triazoles continue to be a promising direction in scientific research, with potential implications for the treatment of various diseases and conditions (Ohloblina, 2022).

Industrial Applications of Amino-1,2,4-Triazoles

Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating the wide-ranging industrial relevance of 1,2,4-triazole derivatives (Nazarov et al., 2021).

properties

IUPAC Name

4-ethyl-3-(5-ethylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-3-8-5-7(6-15-8)9-11-12-10(14)13(9)4-2/h5-6H,3-4H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHMOSKWKWAIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NNC(=S)N2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353879
Record name 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

438230-04-7
Record name 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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